molecular formula C9H9NO B105462 7,8-Dihydroquinolin-5(6H)-one CAS No. 53400-41-2

7,8-Dihydroquinolin-5(6H)-one

Cat. No. B105462
CAS RN: 53400-41-2
M. Wt: 147.17 g/mol
InChI Key: YHHBKPWMEXGLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07855294B2

Procedure details

In a nitrogen atmosphere, 24 mL of malonaldehyde tetraethyl acetal and 7.71 g of ammonium acetate were added in that order to xylene (80 mL) solution of 11.2 g of 1,3-cyclohexadione, and a reflux condenser tube fitted with a Dean-Stark water separator was attached to the reactor, and this was stirred at 160° C. for 18 hours. The reaction liquid was cooled to room temperature, the solvent was evaporated off under reduced pressure, the residue was extracted with chloroform, and the chloroform layer was washed with saturated saline water and dried with anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was separated and purified through silica gel column chromatography (chloroform/methanol=97/3) to obtain 2.21 g of the entitled compound.
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
7.71 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
1,3-cyclohexadione
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCO[CH:4](OCC)[CH2:5][CH:6]([O:10]CC)OCC.C([O-])(=O)C.[NH4+:20].[C:21]1(C)[C:22](C)=[CH:23][CH:24]=[CH:25][CH:26]=1>O>[N:20]1[C:21]2[CH2:26][CH2:4][CH2:5][C:6](=[O:10])[C:22]=2[CH:23]=[CH:24][CH:25]=1 |f:1.2|

Inputs

Step One
Name
Quantity
24 mL
Type
reactant
Smiles
CCOC(CC(OCC)OCC)OCC
Name
Quantity
7.71 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
80 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Name
1,3-cyclohexadione
Quantity
11.2 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
this was stirred at 160° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with chloroform
WASH
Type
WASH
Details
the chloroform layer was washed with saturated saline water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was separated
CUSTOM
Type
CUSTOM
Details
purified through silica gel column chromatography (chloroform/methanol=97/3)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1=CC=CC=2C(CCCC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.